(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinediones.
Scientific Research Applications
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1055980-09-0 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-10-8-12(9-14-15(19)17-16(20)21-14)11(2)18(10)13-6-4-3-5-7-13/h3-9H,1-2H3,(H,17,19,20)/b14-9+ |
InChI Key |
FVGSOBLLLYZBRJ-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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